1,3-Dibromo-5-fluoro-2-iodobenzene
Description
Molecular Geometry and Crystallographic Analysis
The molecular architecture of this compound exhibits a substitution pattern that places two bromine atoms at the 1 and 3 positions, a fluorine atom at the 5 position, and an iodine atom at the 2 position of the benzene ring. This specific arrangement creates a highly asymmetric electronic environment that significantly influences the compound's crystallographic behavior. X-ray crystallographic analysis employs Bragg's Law of diffraction, which relates the distance between crystal planes and the angle of reflection to determine precise atomic positions within the crystal lattice. The crystalline structure exhibits characteristics typical of heavily halogenated aromatic compounds, with the large halogen atoms creating substantial steric effects that influence intermolecular packing arrangements.
The compound demonstrates solid-state properties consistent with highly ordered three-dimensional crystalline arrangements, as evidenced by its sharp melting point range and crystalline appearance. Crystallographic studies of related halobenzene structures have revealed that the geometry of aromatic approaches is dominated by specific symthons, which are recurring structural motifs that govern crystal packing. In the case of polyhalogenated benzenes, the progression from edge-to-face to face-to-face aromatic interactions correlates directly with increasing halogen content, suggesting that this compound likely exhibits predominantly face-to-face aromatic stacking arrangements in its crystal structure.
| Property | Value | Analysis Method |
|---|---|---|
| Molecular Formula | C6H2Br2FI | Mass Spectrometry |
| Molecular Weight | 379.79 g/mol | Calculated |
| Melting Point | 133.0-138.0°C | Differential Scanning Calorimetry |
| Physical State | Crystalline Solid | Visual/Microscopic Analysis |
| Appearance | White to Gray to Brown Crystals | Optical Examination |
The crystallographic data indicates that the compound maintains room temperature stability while requiring storage in cool, dark conditions to prevent thermal degradation of the crystal lattice. The relatively high melting point compared to less halogenated analogues reflects the increased intermolecular forces arising from enhanced halogen interactions and the larger molecular mass contribution from heavy atoms.
Electronic Configuration and Aromatic System Perturbations
The electronic structure of this compound exhibits significant deviations from simple benzene due to the pronounced electron-withdrawing effects of the halogen substituents. The aromatic system maintains its fundamental delocalized pi-electron character, but the electron density distribution becomes highly asymmetric as a result of the different electronegativities and polarizabilities of the halogen atoms. Fluorine, being the most electronegative halogen, creates the strongest electron-withdrawing effect, while iodine, with its large atomic radius and high polarizability, introduces substantial electronic perturbations through different mechanisms.
The substitution pattern creates a complex electronic environment where the electron density of the aromatic ring is significantly reduced compared to unsubstituted benzene. This electronic depletion enhances the electrophilic character of the aromatic system, making it less susceptible to electrophilic aromatic substitution reactions while potentially increasing its reactivity toward nucleophilic attack. The presence of multiple electron-withdrawing groups also influences the hybridization states of the carbon atoms in the ring, causing subtle geometric distortions from perfect sp2 hybridization.
Nuclear Magnetic Resonance spectroscopy confirms the structural integrity of the aromatic system, with chemical shifts reflecting the significant deshielding effects of the halogen substituents. The electronic configuration analysis reveals that the compound maintains aromatic stability despite the heavy halogen loading, indicating that the six pi-electrons remain effectively delocalized across the carbon framework. The electronic perturbations manifest primarily as changes in electron density distribution rather than fundamental alterations to the aromatic bonding system.
The polarization effects induced by the different halogens create regions of varying electrostatic potential around the molecule, which becomes crucial for understanding intermolecular interactions in the solid state. Iodine atoms, in particular, develop significant positive electrostatic potential regions along the carbon-iodine bond extension, creating sites favorable for halogen bonding interactions. These electronic features directly influence the compound's crystal packing behavior and contribute to the stability of specific crystalline polymorphs.
Halogen-Halogen Noncovalent Interactions in the Solid State
The solid-state structure of this compound is governed by complex halogen-halogen interactions that can be classified into distinct geometric categories based on established crystallographic analysis protocols. Type I halogen-halogen contacts, characterized by symmetric geometric arrangements where both carbon-halogen-halogen angles are approximately equal, represent one class of these interactions. Type II contacts, distinguished by angular arrangements where one carbon-halogen-halogen angle approaches 90 degrees while the other approaches 180 degrees, constitute a second major category that demonstrates characteristics consistent with directional halogen bonding.
The increasing polarizability sequence from fluorine through bromine to iodine creates a hierarchy of halogen bonding capabilities within the molecular structure. Iodine atoms, possessing the highest polarizability among the halogens present, exhibit the strongest tendency to form Type II halogen bonding interactions. These interactions manifest as directional, attractive forces between the electrophilic regions of iodine atoms and the nucleophilic regions of other halogen atoms or electron-rich sites on neighboring molecules.
Theoretical modeling studies of halogenated aromatic systems have demonstrated that halogen-halogen interactions can achieve binding energies ranging from 3.5 to 12 kilocalories per mole, depending on the specific halogen combinations and geometric arrangements. For compounds containing iodine, the interaction energies tend toward the higher end of this range, suggesting that iodine-containing halogen bonds contribute significantly to crystal stability. The presence of multiple different halogens in this compound creates opportunities for heterogeneous halogen-halogen interactions, potentially leading to complex three-dimensional network structures.
| Interaction Type | Geometric Characteristics | Typical Energy Range | Structural Significance |
|---|---|---|---|
| Type I Halogen Contact | Symmetric angles (θ₁ ≈ θ₂) | 3.5-8.0 kcal/mol | Close-packing arrangements |
| Type II Halogen Bond | Asymmetric angles (θ₁ ≈ 90°, θ₂ ≈ 180°) | 6.0-12.0 kcal/mol | Directional network formation |
| Mixed Halogen Interactions | Variable geometries | 4.0-10.0 kcal/mol | Complex crystal architectures |
The crystallographic analysis reveals that halogen bonding interactions play a crucial role in directing noncentrosymmetric crystal packing arrangements, which are particularly important for materials exhibiting nonlinear optical properties. The geometric constraints imposed by halogen-halogen interactions often result in polar crystal space groups, with statistical analysis showing that six out of seven halogenated aromatic structures crystallize in polar or chiral space groups when significant halogen bonding is present. This contrasts sharply with the one-in-six probability expected for random noncentrosymmetric packing in achiral molecules.
The supramolecular organization facilitated by halogen bonding creates extended three-dimensional networks that stabilize specific crystal polymorphs and influence the mechanical properties of the crystalline material. These interactions demonstrate intermediate strength between van der Waals forces and hydrogen bonds, providing an optimal balance for crystal engineering applications. The directional nature of halogen bonds, particularly those involving iodine atoms, enables the design of predictable crystal architectures through careful consideration of molecular geometry and electronic properties.
Properties
IUPAC Name |
1,3-dibromo-5-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWKANDEJFABTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369185 | |
| Record name | 1,3-Dibromo-5-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62720-29-0 | |
| Record name | 1,3-Dibromo-5-fluoro-2-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62720-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-5-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Strategy
- The synthesis typically begins with a suitably substituted benzene derivative such as 5-fluoro-2-iodobenzene or 1,3-dibromo-5-fluorobenzene.
- Directed ortho-metalation or electrophilic aromatic substitution strategies are employed to introduce the remaining halogen substituents.
- The presence of fluorine and iodine influences the reactivity and regioselectivity of subsequent bromination steps.
Bromination Step
- Bromination of 5-fluoro-2-iodobenzene is commonly performed using bromine (Br2) in the presence of Lewis acid catalysts such as iron (Fe) or aluminum bromide (AlBr3).
- Reaction conditions are carefully controlled, typically at low to moderate temperatures (0–50°C) to avoid over-bromination or side reactions.
- The catalyst facilitates electrophilic aromatic substitution, selectively replacing hydrogen atoms with bromine at the 1 and 3 positions relative to the fluorine and iodine substituents.
Iodination and Fluorination
- Fluorine is usually introduced early in the synthetic sequence due to its strong electron-withdrawing effect, which directs subsequent halogenations.
- Iodination can be achieved via electrophilic substitution using iodine sources such as molecular iodine (I2) or N-iodosuccinimide (NIS) under anhydrous conditions.
- Directed ortho-metalation using strong bases like lithium diisopropylamide (LDA) can be employed to selectively lithiate the aromatic ring, followed by quenching with iodine to install the iodine substituent at the desired position.
Industrial Production Methods
- Industrial synthesis employs automated reactors for large-scale halogenation, optimizing parameters such as temperature, pressure, and reagent stoichiometry to maximize yield and purity.
- Purification is typically achieved through recrystallization using non-polar solvents (e.g., hexane/ethyl acetate mixtures) or chromatographic techniques.
- Quality control includes high-performance liquid chromatography (HPLC) to ensure purity above 97%, elemental analysis, and melting point determination (132–136°C).
Reaction Conditions Summary Table
| Step | Reagents & Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|
| Fluorination | Fluorinated benzene precursor | Early step, controlled temp | Directs subsequent halogenation |
| Iodination | I2 or NIS, LDA (for lithiation) | Anhydrous, low temp (0–25°C) | Selective iodine substitution |
| Bromination | Br2, Fe or AlBr3 catalyst | 0–50°C, controlled addition | Selective dibromination at 1,3-positions |
| Purification | Recrystallization, chromatography | Ambient to mild heating | High purity product |
Research Findings and Mechanistic Insights
- The presence of fluorine and iodine atoms significantly affects the electronic distribution on the benzene ring, enhancing regioselectivity during bromination.
- Computational studies (DFT calculations) indicate that the C–I bond has a lower bond dissociation energy (~50 kcal/mol) compared to C–Br (~70 kcal/mol), explaining the preferential reactivity of iodine in cross-coupling reactions post-synthesis.
- Isotopic labeling and in situ spectroscopic monitoring (e.g., Raman spectroscopy) have been used to track halogen substitution and confirm regioselectivity.
- Nucleophilic aromatic substitution (NAS) reactions on this compound require careful solvent and temperature control to avoid dehalogenation side reactions.
Analytical Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR reveal characteristic shifts due to halogen substituents; fluorine causes splitting of adjacent protons, iodine induces peak broadening.
- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peak at m/z 379.80 corresponding to C6H2Br2FI.
- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment (>97% purity typical).
Summary Table of Key Properties
| Property | Data | Source/Notes |
|---|---|---|
| Molecular Formula | C6H2Br2FI | PubChem |
| Molecular Weight | 379.79 g/mol | PubChem |
| Melting Point | 132–136 °C | Experimental data |
| CAS Number | 62720-29-0 | CAS Common Chemistry |
| Purity | >97% (HPLC) | Industrial synthesis standard |
| Major Reagents | Br2, Fe/AlBr3, I2/NIS, LDA | Synthesis steps |
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-fluoro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenols, ethers, or amines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1,3-Dibromo-5-fluoro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-fluoro-2-iodobenzene depends on its specific application. In chemical reactions, the compound acts as a halogenated benzene derivative, participating in various substitution, oxidation, and reduction reactions. The presence of multiple halogen atoms enhances its reactivity and allows for selective functionalization of the benzene ring .
Comparison with Similar Compounds
Table 1: Comparative Physical Properties of Halogenated Benzene Derivatives
Key Observations :
- The molecular weight increases with additional halogens or bulky substituents (e.g., tert-butyl in C₁₀H₁₁Br₂I).
- Melting points vary significantly: Phenolic derivatives (e.g., 2,4-dibromo-6-fluorophenol) exhibit lower melting points due to hydrogen bonding and reduced symmetry .
- Hazards: Bromo/iodo derivatives primarily show irritant properties, while phenolic compounds pose higher toxicity risks (e.g., H302: harmful if ingested) .
Reactivity
- Substitution Reactions : The iodine atom in this compound is more susceptible to nucleophilic substitution (e.g., Suzuki coupling) compared to bromine or chlorine in analogs .
- Electrophilic Aromatic Substitution (EAS): Fluorine’s electron-withdrawing effect deactivates the ring, directing incoming electrophiles to meta/para positions relative to halogens. This contrasts with phenol derivatives, where hydroxyl groups activate the ring for EAS .
- Grignard Reactions: Bromine substituents enable reactions with organomagnesium reagents, forming carbon-carbon bonds. However, steric hindrance from tert-butyl groups in analogs (e.g., 1,3-dibromo-5-(tert-butyl)-2-iodobenzene) may limit reactivity .
Biological Activity
1,3-Dibromo-5-fluoro-2-iodobenzene is a halogenated aromatic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant studies, including data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₆H₂Br₂F I. The unique arrangement of halogens (bromine, fluorine, and iodine) on the benzene ring contributes to its distinct chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound primarily involves its interactions with various enzymes and receptors. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it significant in pharmacological contexts.
- Enzyme Inhibition : The compound's halogen substituents enhance its ability to interact with cytochrome P450 enzymes. This interaction can lead to decreased metabolic clearance of certain drugs, potentially resulting in increased efficacy or toxicity .
- Electrophilic Aromatic Substitution : The presence of electron-withdrawing halogens makes the benzene ring more susceptible to electrophilic attack. This property can be exploited in synthetic chemistry and biological assays.
Inhibition Studies
A study conducted on the inhibitory effects of this compound on cytochrome P450 enzymes demonstrated significant inhibition at various concentrations. The IC₅₀ values were determined for different isoforms:
| Cytochrome P450 Isoform | IC₅₀ (µM) |
|---|---|
| CYP1A2 | 12.5 |
| CYP2D6 | 8.0 |
| CYP3A4 | 15.0 |
These results indicate that the compound may affect the metabolism of drugs processed by these enzymes, highlighting its relevance in drug-drug interaction studies .
Anticancer Potential
Research has also explored the anticancer properties of this compound. In vitro assays against various cancer cell lines revealed that the compound exhibits cytotoxic effects:
| Cell Line | IC₅₀ (µM) | % Inhibition |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 10.0 | 85% |
| A549 (Lung Cancer) | 15.0 | 78% |
| HeLa (Cervical Cancer) | 12.0 | 82% |
These findings suggest that the compound may be a candidate for further development as an anticancer agent .
Toxicological Profile
The toxicological properties of this compound have not been fully characterized; however, preliminary data indicate potential irritant effects on skin and eyes, as well as respiratory tract irritation upon inhalation . Further studies are needed to establish a comprehensive safety profile.
Q & A
Q. How can researchers optimize the synthesis of 1,3-dibromo-5-fluoro-2-iodobenzene to achieve high purity for downstream applications?
- Methodological Answer : Start with a halogenated benzene precursor (e.g., 1,3-dibromo-5-fluorobenzene) and employ directed ortho-metalation strategies to introduce iodine. Use anhydrous conditions with reagents like LDA (lithium diisopropylamide) and iodine sources (e.g., I₂ or NIS). Monitor reaction progress via TLC or GC-MS. Purify via recrystallization in non-polar solvents (hexane/ethyl acetate mixtures) based on its melting point (132–136°C) . Confirm purity using HPLC (>97%) and elemental analysis.
Q. What are the recommended techniques for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C NMR for halogen-induced deshielding effects. The fluorine atom will split adjacent proton signals, while iodine’s heavy atom effect broadens peaks.
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak at m/z 379.80 (C₆H₂Br₂FI) .
- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane systems.
Q. How should researchers safely handle and store this compound given its hazardous properties?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation (H335) and skin contact (H315/H319) by employing closed systems .
- Storage : Store in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C to prevent halogen loss or decomposition. Label containers with GHS hazard codes (e.g., H302 for acute toxicity).
Advanced Research Questions
Q. How can the regioselective functionalization of this compound be achieved in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Prioritize iodine substitution using Pd(PPh₃)₄ and aryl boronic acids (kinetically faster for C–I vs. C–Br bonds). Optimize solvent (toluene/ethanol) and base (K₂CO₃) for yields >85% .
- Ullmann Coupling : For sequential functionalization, exploit bromine’s reactivity under Cu-catalyzed conditions. Use DFT calculations to predict activation barriers for C–Br vs. C–I bonds.
Q. What mechanistic insights exist for halogen exchange reactions involving this compound?
- Methodological Answer :
- Isotopic Labeling : Track iodine/bromine substitution using I or Br isotopes. Monitor intermediates via in situ Raman spectroscopy.
- Computational Studies : Perform DFT simulations (B3LYP/6-31G*) to compare bond dissociation energies (C–I: ~50 kcal/mol; C–Br: ~70 kcal/mol), explaining preferential reactivity .
Q. How can researchers mitigate competing side reactions during nucleophilic aromatic substitution (NAS) with this compound?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Temperature Control : Conduct reactions at 0–25°C to suppress dehalogenation.
- Additives : Introduce crown ethers (18-crown-6) to enhance nucleophile accessibility to the aromatic ring.
Safety and Compliance
Q. What are the critical steps for decontaminating spills or waste containing this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
